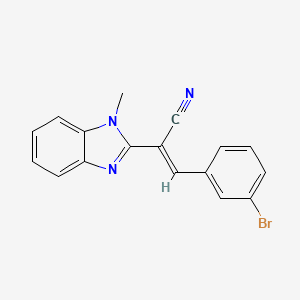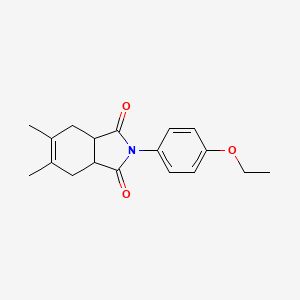![molecular formula C25H22N4OS B11653623 1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone is a complex organic compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the thiophene ring and the pyrazole moieties, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methylacetophenone and thiophene-2-carboxaldehyde. These intermediates undergo a series of condensation reactions, cyclizations, and functional group modifications to form the final product.
-
Step 1: Preparation of 4-methylacetophenone
- React toluene with acetyl chloride in the presence of an aluminum chloride catalyst to obtain 4-methylacetophenone.
-
Step 2: Synthesis of thiophene-2-carboxaldehyde
- Oxidize thiophene using a suitable oxidizing agent like selenium dioxide to form thiophene-2-carboxaldehyde.
-
Step 3: Formation of the bipyrazole core
- Condense 4-methylacetophenone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate to form the bipyrazole core.
-
Step 4: Final product formation
- Subject the bipyrazole intermediate to further functional group modifications, such as alkylation or acylation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing agents: Selenium dioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Solvents: Toluene, ethanol, dichloromethane.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]methanol
- 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]propane
Uniqueness
Compared to similar compounds, 1-[3’-(4-methylphenyl)-1’-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazol-2-yl]ethanone stands out due to its specific substitution pattern and the presence of the ethanone group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H22N4OS |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3 |
InChI-Schlüssel |
MIEZCHLPGAAJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CS4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653542.png)
![(3-Chloro-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11653545.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)


![ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B11653579.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11653586.png)
![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)

![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
